molecular formula C7H9NO3 B1589635 N-Methoxy-N-methylfuran-2-carboxamide CAS No. 95091-92-2

N-Methoxy-N-methylfuran-2-carboxamide

Cat. No. B1589635
CAS RN: 95091-92-2
M. Wt: 155.15 g/mol
InChI Key: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylfuran-2-carboxamide (NMFC) is a synthetic compound derived from the naturally occurring furan-2-carboxamide. It has recently been studied for its potential applications in various scientific research fields due to its unique and diverse properties.

Scientific Research Applications

Reactivity with Basic Reagents A study by Graham and Scholz (1990) highlighted an unusual mode of reactivity of N-methoxy-N-methylamides with strongly basic reagents. They found that when applied as acylating agents for carbanions, N-methoxy-N-methylamides exhibited competitive transfer of a hydroxymethyl group, a reaction mechanism involving base-induced E2 elimination. This discovery opens avenues for their use in specific synthetic pathways, providing a novel approach to generating formaldehyde and corresponding N-methylamide anions from N-methoxy-N-methylamides (Graham & Scholz, 1990).

Synthetic Utility of Weinreb Amide Balasubramaniam and Aidhen (2008) reviewed the increasing synthetic utility of N-Methoxy-N-methylamide, popularly known as the Weinreb amide. This compound serves as an excellent acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group, facilitating various synthetic endeavors. The review comprehensively covers its application in heterocyclic chemistry, total synthesis, and its industrial use on a kilogram scale by pharmaceutical industries, highlighting the compound's significant role in advancing synthetic organic chemistry (Balasubramaniam & Aidhen, 2008).

Facilitating Synthesis from Carboxylic Acids Lee and Park (2002) discussed a convenient synthesis method of N-methoxy-N-methylamides from carboxylic acids using S,S-Di(2-pyridyl) dithiocarbonate, showcasing the compound's role as an effective acylating agent that reacts with organometallics to produce ketones without side products. This method provides an efficient approach to synthesizing Weinreb amides, demonstrating their importance in organic synthesis and potential pharmaceutical applications (Lee & Park, 2002).

Versatility in Knorr Pyrrole Synthesis Alberola et al. (1999) elaborated on the versatility of Weinreb amides in the Knorr pyrrole synthesis. The researchers prepared N-Methoxy-N-methyl-α-enaminocarboxamides starting from enamines and Weinreb α-aminoamides, which reacted with organometallic compounds and subsequently cyclized, offering a versatile alternative in the Knorr pyrrole synthesis. This study underscores the compound's utility in synthesizing heterocyclic compounds, a fundamental aspect of medicinal chemistry (Alberola et al., 1999).

properties

IUPAC Name

N-methoxy-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMBEUDMVUSUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445289
Record name N-Methoxy-N-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylfuran-2-carboxamide

CAS RN

95091-92-2
Record name N-Methoxy-N-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Niu, KH Wang, D Huang, C Xu, Y Su, Y Hu, Y Fu - Synthesis, 2014 - thieme-connect.com
Weinreb amides were prepared directly from carboxylic acids, N,O-dimethylhydroxylamine, and phosphorus trichloride in one pot at 60 C in toluene in high yields, thus avoiding the …
Number of citations: 25 www.thieme-connect.com
JS RAO - 2017 - ir.kluniversity.in
6.1 Conclusion In this chapter, we present the conclusions of this thesis, and propose future enhancements as the future works. The path planning and obstacle avoidance models in the …
Number of citations: 0 ir.kluniversity.in
J Zhang, HI Pettersson, C Huitema, C Niu… - Journal of medicinal …, 2007 - ACS Publications
… 5-(4-Chlorophenyl)-N-methoxy-N-methylfuran-2-carboxamide (57a). To a solution of 5-(4-chlorophenyl)furan-2-carboxylic acid (334 mg, 2 mmol) in DMF (10 mL) at 0 C was added …
Number of citations: 90 pubs.acs.org
S Silwal - 2016 - search.proquest.com
The ability to prepare complex molecules has been advanced and enabled by cross-coupling reactions as exemplified by the 2010 Nobel Prize being awarded to the progenitors of …
Number of citations: 3 search.proquest.com
DAM Rudzinski - 2013 - opencommons.uconn.edu
Organofluorine compounds exhibit biological activity and have advantageous properties for drug design. Natural occurring fluorinated molecules are rare, demanding new synthetic …
Number of citations: 5 opencommons.uconn.edu
W Luo, Y Yang, B Liu, B Yin - The Journal of Organic Chemistry, 2020 - ACS Publications
A protocol for FeCl 2 -catalyzed oxidative decarbonylative α-alkylation of acyl furans using alkyl aldehydes as the alkylating agents has been developed. This protocol affords α-alkyl-α-…
Number of citations: 7 pubs.acs.org
TH Kuo, TH Lin, RS Yang, SC Kuo… - Journal of Medicinal …, 2015 - ACS Publications
As human beings live longer, age-related diseases such as osteoporosis will become more prevalent. Intolerant side effects and poor responses to current treatments are observed. …
Number of citations: 14 pubs.acs.org
IC Dos Reis - 2021 - search.proquest.com
The development of new methodologies in organic chemistry is of great importance. In fact, the discovery and creation of new reactions frequently uncovers new chemical reactivities …
Number of citations: 2 search.proquest.com
S Silwal, RJ Rahaim - The Journal of Organic Chemistry, 2014 - ACS Publications
… (E)-1-(Furan-2-yl)-2-methyl-3-phenylprop-2-en-1-one (Table 2, entry 18): subjection of 1-phenyl-1-propyne (1.0 mmol, 0.125 mL) and N-methoxy-N-methylfuran-2-carboxamide (2.0 …
Number of citations: 17 pubs.acs.org
P Kataria, SS Sahoo, R Kontham - The Journal of Organic …, 2023 - ACS Publications
… The title compound was synthesized following General Procedure A, using N-methoxy-N-methylfuran-2-carboxamide (1 g, 6.44 mmol)), Mg turnings (0.185 g, 7.72 mmol), and BnBr (…
Number of citations: 1 pubs.acs.org

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